molecular formula C20H47N5 B136551 3,8,13,18,23-Pentaazapentacosane CAS No. 147510-59-6

3,8,13,18,23-Pentaazapentacosane

Cat. No.: B136551
CAS No.: 147510-59-6
M. Wt: 357.6 g/mol
InChI Key: NPPQUDMGFNXAFH-UHFFFAOYSA-N
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Description

3,8,13,18,23-Pentaazapentacosane is an organic compound belonging to the class of dialkylamines, characterized by two alkyl groups bonded to the amino nitrogen This compound is notable for its structure, which includes five nitrogen atoms spaced along a 25-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,13,18,23-Pentaazapentacosane typically involves the stepwise addition of alkyl groups to a central nitrogen atom. One common method is the reaction of a primary amine with an alkyl halide under basic conditions, followed by further alkylation steps to introduce additional alkyl groups. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as distillation or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,8,13,18,23-Pentaazapentacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary or secondary amines

    Substitution: New dialkylamines with different alkyl groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of polyamine analogues.

    Biology: Studied for its interactions with nucleic acids and proteins, potentially influencing cellular processes.

    Medicine: Investigated for its potential anticancer properties, particularly in the inhibition of cell division in cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,8,13,18,23-Pentaazapentacosane involves its interaction with cellular components such as nucleic acids and proteins. The compound can bind to the major groove of the DNA double helix, displacing natural polyamines and inhibiting cell division. This interaction can lead to the disruption of cellular processes and has been studied for its potential to inhibit the growth of cancer cells.

Comparison with Similar Compounds

3,8,13,18,23-Pentaazapentacosane can be compared with other polyamine analogues, such as:

    3,8,13,18-Tetraazapentacosane: Similar structure but with one less nitrogen atom, potentially leading to different biological activities.

    This compound with cis-double bonds: These analogues have unsaturation in their aliphatic backbone, which can influence their cytotoxicity and cellular uptake.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and alkyl groups, which can result in distinct interactions with biological molecules and different therapeutic potentials.

Properties

IUPAC Name

N-ethyl-N'-[4-[4-[4-(ethylamino)butylamino]butylamino]butyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H47N5/c1-3-21-13-5-7-15-23-17-9-11-19-25-20-12-10-18-24-16-8-6-14-22-4-2/h21-25H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPQUDMGFNXAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H47N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163735
Record name BE 4-4-4-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147510-59-6
Record name BE 4-4-4-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147510596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BE 4-4-4-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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